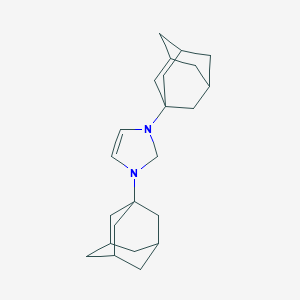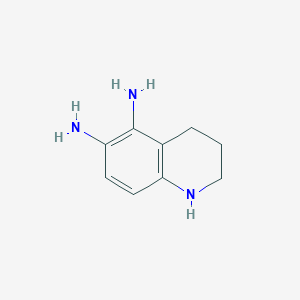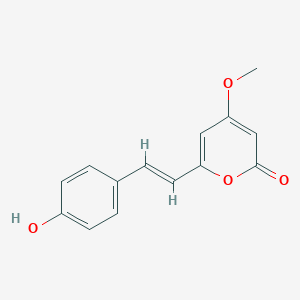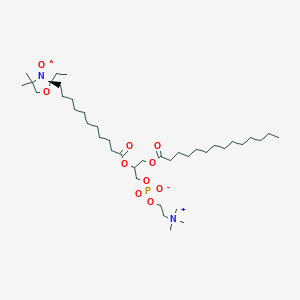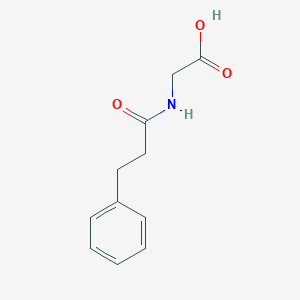
フェニルプロピオニルグリシン
概要
説明
Hydrocinnamoylglycine is a compound that belongs to the class of hydroxycinnamic acid derivatives These compounds are known for their diverse biological activities and are commonly found in various plants Hydrocinnamoylglycine is characterized by the presence of a hydroxycinnamoyl group attached to a glycine molecule
科学的研究の応用
Hydrocinnamoylglycine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in plant metabolism and its potential as a natural antioxidant.
Medicine: Investigated for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of natural preservatives and flavoring agents.
作用機序
The mechanism of action of hydrocinnamoylglycine involves its interaction with various molecular targets and pathways. In biological systems, it can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines .
生化学分析
Biochemical Properties
Phenylpropionylglycine plays a significant role in biochemical reactions, particularly in the context of adipogenesis. It interacts with enzymes such as acetyl CoA carboxylase 1 and fatty acid synthase, which are involved in lipid metabolism . Additionally, phenylpropionylglycine has been shown to interact with the peroxisome proliferator-activated receptor (PPAR) signaling pathway, influencing the expression of genes related to adipogenesis and metabolism . These interactions highlight the compound’s potential as a modulator of metabolic processes.
Cellular Effects
Phenylpropionylglycine has notable effects on various cell types and cellular processes. In preadipocyte-to-adipocyte differentiation models, phenylpropionylglycine has been observed to suppress lipid droplet accumulation, indicating its role in inhibiting adipogenesis . This suppression is associated with the downregulation of lipogenic genes such as acetyl CoA carboxylase 1 and fatty acid synthase . Furthermore, phenylpropionylglycine influences cell signaling pathways, particularly the adiponectin-PPAR pathway, which plays a crucial role in regulating adipogenesis and metabolism .
Molecular Mechanism
The molecular mechanism of phenylpropionylglycine involves its interaction with various biomolecules and signaling pathways. Phenylpropionylglycine exerts its effects by binding to and inhibiting the activity of enzymes involved in lipid metabolism, such as acetyl CoA carboxylase 1 and fatty acid synthase . Additionally, it modulates gene expression by downregulating the PPAR signaling pathway, which is essential for adipogenesis . These molecular interactions underscore the compound’s potential as a therapeutic agent for metabolic disorders.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of phenylpropionylglycine have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Phenylpropionylglycine has been shown to maintain its inhibitory effects on adipogenesis over extended periods, suggesting its stability in in vitro models
Dosage Effects in Animal Models
The effects of phenylpropionylglycine vary with different dosages in animal models. Studies have indicated that phenylpropionylglycine exhibits dose-dependent inhibition of adipogenesis, with higher doses leading to more pronounced effects . At very high doses, there may be potential toxic or adverse effects, which necessitates careful consideration of dosage in therapeutic applications .
Metabolic Pathways
Phenylpropionylglycine is involved in several metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as acetyl CoA carboxylase 1 and fatty acid synthase, influencing the metabolic flux and levels of metabolites involved in adipogenesis . Additionally, phenylpropionylglycine’s interaction with the PPAR signaling pathway further underscores its role in regulating metabolic processes .
Transport and Distribution
The transport and distribution of phenylpropionylglycine within cells and tissues involve interactions with specific transporters and binding proteins. Phenylpropionylglycine is likely transported into cells via amino acid transporters and may accumulate in specific tissues where it exerts its metabolic effects . Understanding these transport mechanisms is crucial for developing targeted therapeutic strategies.
Subcellular Localization
Phenylpropionylglycine’s subcellular localization is essential for its activity and function. It is likely localized within cellular compartments involved in lipid metabolism, such as the cytoplasm and mitochondria . The presence of specific targeting signals or post-translational modifications may direct phenylpropionylglycine to these compartments, where it can interact with enzymes and other biomolecules to exert its effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of hydrocinnamoylglycine typically involves the esterification of hydroxycinnamic acid with glycine. One common method is the use of hydroxycinnamoyltransferases, which are enzymes that transfer hydroxycinnamoyl units from an activating residue such as coenzyme A to an acceptor molecule, in this case, glycine . The reaction conditions often involve mild temperatures and neutral pH to ensure the stability of the product.
Industrial Production Methods
Industrial production of hydrocinnamoylglycine can be achieved through biotechnological methods, utilizing engineered microorganisms to produce the compound in large quantities. This approach leverages the natural biosynthetic pathways of hydroxycinnamic acids in plants and microorganisms .
化学反応の分析
Types of Reactions
Hydrocinnamoylglycine undergoes various chemical reactions, including:
Oxidation: The hydroxycinnamoyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the hydroxycinnamoyl moiety can be reduced to form alcohols.
Substitution: The hydroxyl group can undergo substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Acid chlorides or anhydrides are often used in esterification reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Esters and ethers.
類似化合物との比較
Hydrocinnamoylglycine can be compared with other hydroxycinnamic acid derivatives such as:
Caffeic Acid: Known for its strong antioxidant properties.
Ferulic Acid: Widely used in skincare products for its anti-aging effects.
p-Coumaric Acid: Studied for its potential in cancer prevention.
特性
| { "Design of the Synthesis Pathway": "The synthesis of Phenylpropionylglycine can be achieved through a multistep reaction involving the condensation of glycine and phenylpyruvic acid followed by reduction and esterification.", "Starting Materials": [ "Glycine", "Phenylpyruvic acid", "Sodium borohydride", "Methanol", "Sulfuric acid", "Sodium hydroxide", "Hydrochloric acid" ], "Reaction": [ "Step 1: Condensation of glycine and phenylpyruvic acid in the presence of sulfuric acid to form phenylpropionylglycine", "Step 2: Reduction of the imine group in phenylpropionylglycine using sodium borohydride to form phenylpropionylglycine hydrazone", "Step 3: Esterification of phenylpropionylglycine hydrazone with methanol in the presence of sulfuric acid", "Step 4: Neutralization of the reaction mixture with sodium hydroxide solution", "Step 5: Acidification of the reaction mixture with hydrochloric acid to obtain the final product, Phenylpropionylglycine" ] } | |
CAS番号 |
56613-60-6 |
分子式 |
C11H13NO3 |
分子量 |
207.23 g/mol |
IUPAC名 |
2-[(3-oxo-3-phenylpropyl)amino]acetic acid |
InChI |
InChI=1S/C11H13NO3/c13-10(6-7-12-8-11(14)15)9-4-2-1-3-5-9/h1-5,12H,6-8H2,(H,14,15) |
InChIキー |
XHSURMJJKAFELI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCC(=O)NCC(=O)O |
正規SMILES |
C1=CC=C(C=C1)C(=O)CCNCC(=O)O |
その他のCAS番号 |
20989-69-9 |
物理的記述 |
Solid |
ピクトグラム |
Corrosive |
同義語 |
N-(1-oxo-3-phenylpropyl)glycine; (3-Phenylpropionyl)glycine; N-(3-Phenylpropanoyl)glycine; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is 3-Phenylpropionylglycine and why is it relevant in medical research?
A1: 3-Phenylpropionylglycine (PPG) is a metabolite produced by the body following the breakdown of 3-phenylpropionic acid (PPA). PPA itself originates from two primary sources: (1) anaerobic bacterial metabolism in the gut [], and (2) the body's own metabolism of phenylalanine, particularly during the breakdown of fatty acids []. PPG is significant in medical research primarily as a diagnostic marker for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency [, , , , , ].
Q2: How does MCAD deficiency lead to elevated 3-Phenylpropionylglycine levels?
A2: MCAD is an enzyme essential for the breakdown of medium-chain fatty acids. Individuals with MCAD deficiency cannot properly process these fatty acids. This leads to a build-up of metabolic intermediates, including PPA. Consequently, the body increases its production of PPG, making it a detectable marker in urine for MCAD deficiency [, , , , , , ].
Q3: Are there limitations to using 3-Phenylpropionylglycine as the sole diagnostic marker for MCAD deficiency?
A3: Yes, there are limitations. Firstly, PPG production relies on the gut bacteria capable of producing PPA. Research indicates that infants younger than three to four months often lack sufficient gut colonization by these specific bacteria, making PPG analysis unreliable for early diagnosis of MCAD deficiency in this age group []. Secondly, other conditions like Abcb11 deficiency can also lead to elevated PPG levels due to impaired fatty acid oxidation []. Therefore, relying solely on PPG as a diagnostic marker can be misleading.
Q4: What other metabolites are useful for diagnosing MCAD deficiency?
A4: In addition to PPG, other metabolites are valuable markers for MCAD deficiency. These include: * n-Hexanoylglycine (HG): Considered an endogenous metabolite directly linked to MCAD deficiency, HG consistently elevates in urine samples of affected individuals, even newborns []. * Octanoylcarnitine: This metabolite is found elevated in both plasma and urine of MCAD deficient patients []. * Cis-4-Decenoic acid: This medium-chain fatty acid is specifically elevated in blood spots of individuals with MCAD deficiency [].
Q5: Are there any alternative diagnostic methods for MCAD deficiency?
A5: Yes, beyond metabolite analysis, enzymatic analysis of heart tissue can be used to diagnose MCAD deficiency, even retrospectively after death, as demonstrated in a case where tissue was stored for five years []. Additionally, genetic testing can identify specific mutations in the MCAD gene, confirming the diagnosis [].
Q6: Can 3-Phenylpropionylglycine levels be influenced by external factors?
A6: Yes, external factors can influence PPG levels. For example, consumption of food containing medium-chain triglycerides can lead to increased urinary suberylglycine, another metabolite, potentially complicating the diagnosis of MCAD deficiency [, ].
Q7: What analytical methods are used to measure 3-Phenylpropionylglycine levels?
A7: Various analytical methods are employed to measure PPG levels:* Gas Chromatography-Mass Spectrometry (GC/MS): This highly sensitive and specific method is widely used for quantifying PPG in urine [, ]. It allows simultaneous measurement of multiple metabolites, including HG and suberylglycine []. * Stable Isotope Dilution - GC/MS: This technique offers enhanced accuracy by using stable isotope-labeled internal standards for PPG quantification [, ].* High-Performance Liquid Chromatography (HPLC): A simpler method for detecting PPG in urine, particularly valuable in diagnosing inherited MCAD deficiency [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



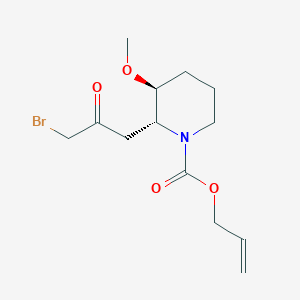
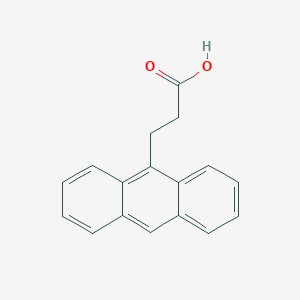

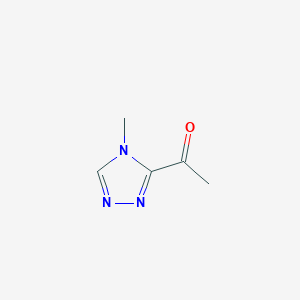

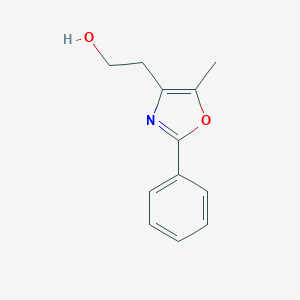
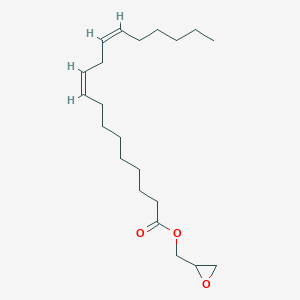
![4-Aminoimidazo[1,5-A]pyrimidine-3-carbonitrile](/img/structure/B134813.png)
